N-(4-{2-[4-(2-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide
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Overview
Description
N-(4-{2-[4-(2-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a compound that belongs to the family of sulfonamide derivatives. Its intricate molecular structure includes a fluorophenyl group, a pyrimidine ring, and acetamide moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step procedure, typically beginning with the functionalization of the fluorophenyl group. Key steps may include:
Formation of the 2-fluorophenyl intermediate: : Initiating with the nitration of fluorobenzene followed by reduction and acylation reactions.
Construction of the pyrimidine ring: : Using reagents like urea and ethyl acetoacetate under controlled conditions to form the 1,6-dihydropyrimidinone core.
Coupling reactions: : Utilizing amide coupling reagents like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide) to link the sulfonamide and acetamide groups to the fluorophenyl-pyrimidine backbone.
Industrial Production Methods: Scaling up for industrial production would involve optimizing reaction conditions, ensuring yield efficiency, and developing purification techniques. Methods such as crystallization and chromatography would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, possibly transforming the 1,6-dihydropyrimidine ring into more oxidized pyrimidine derivatives.
Reduction: : Reduction reactions might target the carbonyl groups or the sulfonyl groups, reducing them to their respective alcohols or thiols.
Substitution: : Various substitution reactions can occur on the aromatic rings, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions Used
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substituting agents: : Halides, amines, and other nucleophiles under appropriate pH conditions.
Major Products Formed from These Reactions
Oxidation: : Oxidized pyrimidine derivatives.
Reduction: : Alcohols or thiols derivatives.
Substitution: : A wide variety of substituted aromatic compounds, depending on the reagent used.
Scientific Research Applications
Chemistry: This compound is used as a precursor or intermediate in organic synthesis, enabling the production of more complex molecules.
Biology: It can be utilized in biochemical assays to study enzyme interactions due to its sulfonamide group, which mimics natural substrates of certain enzymes.
Industry: Its application in industry may extend to material science, where such complex molecules contribute to the development of advanced polymers or coatings.
Mechanism of Action
The precise mechanism of action would depend on its application, but generally, sulfonamides act by mimicking natural substrates and binding to active sites of enzymes, thereby inhibiting enzyme function. The fluorophenyl group enhances its binding affinity and specificity. Pathways involved could include inhibition of folate synthesis in microorganisms or interaction with DNA/RNA synthesis in cancer cells.
Comparison with Similar Compounds
Comparison: Compared to other sulfonamides, N-(4-{2-[4-(2-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide exhibits unique properties due to the presence of the fluorophenyl group and the pyrimidine ring, which enhance its chemical stability and biological activity.
Similar Compounds
Sulfamethoxazole: Another sulfonamide but with a different aromatic structure.
5-Fluorouracil: A pyrimidine derivative used in cancer treatment.
Sulfadiazine: A sulfonamide with similar antibacterial properties but lacking the complex structure of the discussed compound.
The distinct structural elements of this compound make it a notable compound in both research and applied sciences.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[4-(2-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5S/c1-13(26)24-31(29,30)15-8-6-14(7-9-15)23-19(27)11-25-12-22-18(10-20(25)28)16-4-2-3-5-17(16)21/h2-10,12H,11H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBNULJXFSWEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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